molecular formula C12H12ClN3 B11876916 4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine

4-Chloro-6-isopropyl-2-(pyridin-2-YL)pyrimidine

Cat. No.: B11876916
M. Wt: 233.69 g/mol
InChI Key: LCARCRGMPXDBKW-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-isopropyl-2-(pyridin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other pyrimidine derivatives .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-6-propan-2-yl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C12H12ClN3/c1-8(2)10-7-11(13)16-12(15-10)9-5-3-4-6-14-9/h3-8H,1-2H3

InChI Key

LCARCRGMPXDBKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2=CC=CC=N2)Cl

Origin of Product

United States

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